![molecular formula C5H12O2S B14498754 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol CAS No. 64743-40-4](/img/structure/B14498754.png)
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C5H12O2S It is a thioether alcohol, characterized by the presence of both a thioether (sulfanyl) group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol can be synthesized through several methods. One common route involves the reaction of 2-methoxyethanethiol with ethylene oxide under basic conditions. The reaction proceeds as follows:
CH3OCH2CH2SH+CH2CH2O→CH3OCH2CH2SCH2CH2OH
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is carried out at elevated temperatures and pressures to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide.
Reduction: The hydroxyl group can be reduced to form the corresponding ether.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethers.
Substitution: Alkyl halides.
科学的研究の応用
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
- 2-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
Comparison: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is unique due to the presence of both a thioether and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
特性
CAS番号 |
64743-40-4 |
|---|---|
分子式 |
C5H12O2S |
分子量 |
136.21 g/mol |
IUPAC名 |
1-(2-methoxyethylsulfanyl)ethanol |
InChI |
InChI=1S/C5H12O2S/c1-5(6)8-4-3-7-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
APJFTFLKPOGWAG-UHFFFAOYSA-N |
正規SMILES |
CC(O)SCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
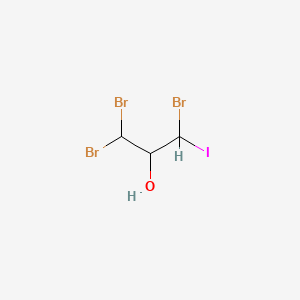
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
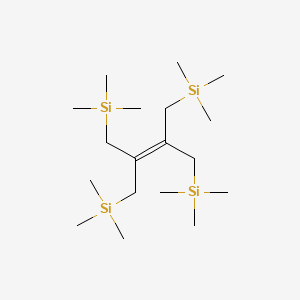

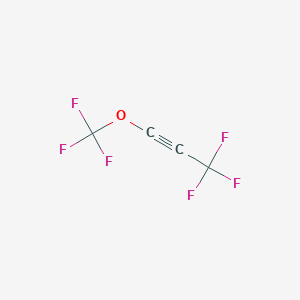
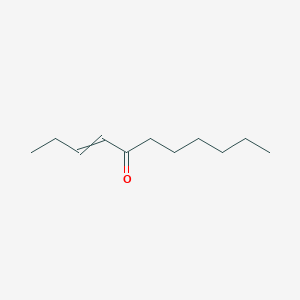
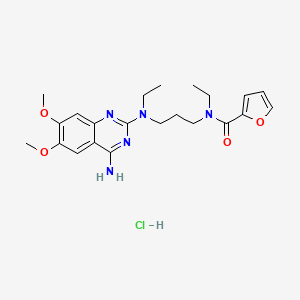
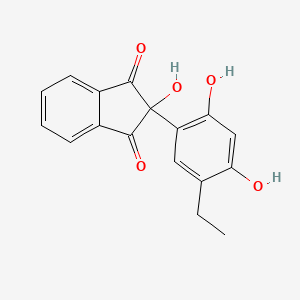
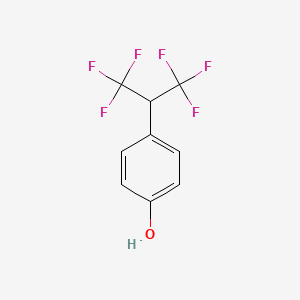
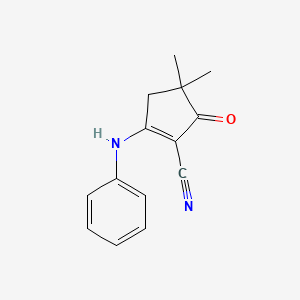
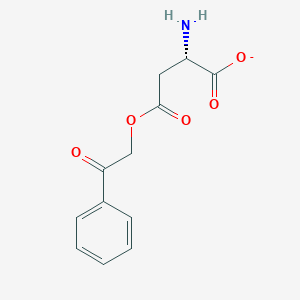
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
